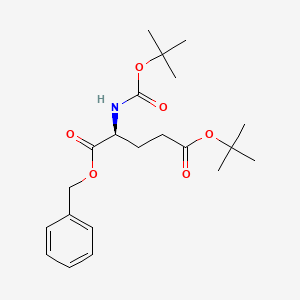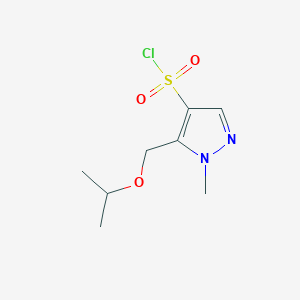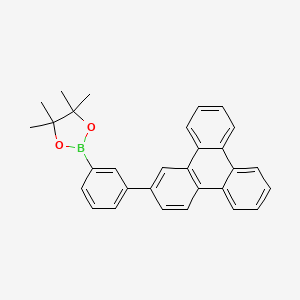
(alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4alpha-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxazolidine derivatives often involves innovative methodologies to achieve high yield and diastereoselectivity. For example, Lombardo et al. (2006) demonstrated an efficient high-yield synthesis of D-ribo-phytosphingosine using alpha-hydroxyallylation of the Garner aldehyde, exploiting microwave-enhanced cross metathesis as a key step in chain elongation (Lombardo, Capdevila, Pasi, & Trombini, 2006).
Molecular Structure Analysis
The molecular structure of oxazolidines, including the target compound, can be elucidated through crystallography and NMR spectroscopy. Flock et al. (2006) determined the absolute configuration of related oxazolidine derivatives, highlighting the importance of crystallization and structural determination in understanding these molecules' stereochemistry (Flock, Bruhn, Fink, & Frauenrath, 2006).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
High-Yield Synthesis of D-ribo-phytosphingosine : The compound has been utilized in the synthesis of D-ribo-phytosphingosine, showcasing its utility in high-yield and diastereoselective synthesis processes, involving microwave-enhanced cross metathesis as a key step in chain elongation (Lombardo et al., 2006).
Precursor for Non-Natural Amino Acids Synthesis : The compound serves as a versatile building block for designing and synthesizing biologically important compounds, especially non-natural α-amino acids, due to its terminal acetylene moiety allowing for various synthetic applications (Reginato et al., 2005).
Source of Enantiopure α,α-Dialkyl α-Amino Acids : Demonstrated as a source of enantiopure α,α-dialkylated α-amino acids and α,β-dialkylated α,β-diaminopropionic acids, highlighting its potential in stereoselective synthesis and the production of valuable amino acid derivatives (Rojas‐Lima et al., 2005).
Protected Vicinal Amino Alcohols Synthesis : Utilized in the diastereoselective synthesis of protected vicinal amino alcohols, indicating its significant role in producing complex organic structures and intermediates (Dondoni & Perrone, 2003).
Biomedical Applications
Anticancer Agent Precursors : The compound's derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, showing potential as precursors in designing new anticancer agents, especially against ovarian and oral cancers (Kumar et al., 2009).
SARS-CoV 3CL Protease Inhibitors : It's also been involved in the synthesis of trifluoromethyl-β-amino alcohol, which was further converted into peptides with inhibitory activity against the SARS-CoV 3CL protease, showing relevance in antiviral therapy (Sydnes et al., 2006).
Propiedades
IUPAC Name |
tert-butyl (4S)-4-[(1R)-1-hydroxyprop-2-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-7-10(15)9-8-17-13(5,6)14(9)11(16)18-12(2,3)4/h7,9-10,15H,1,8H2,2-6H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLCLVKAXXFKNX-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(C=C)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)[C@@H](C=C)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2494254.png)
![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)

![N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2494263.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)
![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)



![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)